Nonanoic Acid

Beschreibung

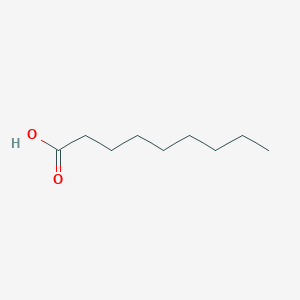

Structure

3D Structure

Eigenschaften

IUPAC Name |

nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKVWPVBMHYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14047-60-0 (hydrochloride salt), 23282-34-0 (potassium salt), 29813-38-5 (calcium salt), 5112-16-3 (cadmium salt), 7640-78-0 (zinc salt) | |

| Record name | Nonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021641 | |

| Record name | Nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or yellowish liquid; mp = 12.5 deg C; [Hawley], colourless to pale yellow liquid | |

| Record name | Nonanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pelargonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

254.5 °C, Boiling point = 255.6 °C | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

133 °C (open cup) | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, chloroform, ether, 1:8 IN 50% ALCOHOL; 1:3 IN 60% ALCOHOL; INSOL IN WATER; SOL IN MOST ORG SOLVENTS, In water, 284 mg/L at 30 °C, 0.284 mg/mL, soluble inmost organic solvents; Insoluble in water | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pelargonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9052 g/cu cm at 20 °C, 0.901-0.906 | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.41 (Air = 1) | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00165 [mmHg], 1.65X10-3 mm Hg at 25 °C | |

| Record name | Nonanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid at ordinary temp; crystallizes when cooled, Yellowish oil | |

CAS No. |

112-05-0, 68937-75-7 | |

| Record name | Nonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C8-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C8-10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELARGONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97SEH7577T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pelargonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12.4 °C, 12.3 °C | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pelargonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Systems and Metabolism of Nonanoic Acid

Biosynthesis Pathways of Nonanoic Acid

The synthesis of this compound can occur through various biological routes, including modifications of standard fatty acid synthesis pathways.

De novo synthesis is the creation of complex molecules from simple precursors. The synthesis of fatty acids typically begins with the precursor acetyl-CoA. egyankosh.ac.in This process, known as de novo lipogenesis, involves a repeating cycle of four reactions where a two-carbon unit, derived from malonyl-CoA, is added to the growing acyl chain. egyankosh.ac.inresearchgate.net The entire process is catalyzed by the fatty acid synthase (FAS) complex of enzymes. atamanchemicals.comegyankosh.ac.in

Standard de novo synthesis primarily produces even-chain fatty acids, such as palmitic acid (C16) and stearic acid (C18), because the building block is a two-carbon acetyl-CoA unit. atamanchemicals.comresearchgate.net The formation of odd-chain fatty acids like this compound (C9) is less common and requires an alternative starting primer. Instead of acetyl-CoA (a C2 primer), the synthesis of odd-chain fatty acids is initiated with propionyl-CoA (a C3 primer). Subsequent elongation cycles, each adding a two-carbon unit from malonyl-CoA, result in a fatty acid with an odd number of carbons. For this compound, this would involve the initial propionyl-CoA followed by three cycles of elongation.

In some engineered microbial systems, pathways have been designed for the production of this compound derivatives. For example, 8-methyl this compound can be synthesized de novo from glucose, which is first converted into the key intermediate isobutyryl-CoA. google.com

Several enzymes are critical for the biosynthesis of this compound and its derivatives. The primary enzymatic system for de novo synthesis is the Fatty Acid Synthase (FAS) complex, which catalyzes the chain elongation process. atamanchemicals.com

In specific biosynthetic pathways, other key enzymes include:

Acetyl-CoA Carboxylase (ACC) : This enzyme catalyzes the initial regulatory step in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. egyankosh.ac.in

Ketoacyl Synthases (KAS) : These enzymes are involved in the condensation reaction that elongates the fatty acid chain. Specific synthases, such as KASIIIa and KASIIIb, have been implicated in the synthesis of 8-methyl this compound. google.com

Thioesterases (FatB/FatB2) : These enzymes are crucial for terminating the fatty acid synthesis by cleaving the completed acyl chain from the acyl carrier protein (ACP). The specificity of the thioesterase can control the final chain length of the fatty acid produced. google.com

Lipoxygenases and Hydroperoxide Lyases : In some plant pathways, linoleic acid can be converted to 9-oxothis compound through a cascade involving lipoxygenase and hydroperoxide lyase. researchgate.net

Cytochrome P450 Monooxygenases : These enzymes can introduce hydroxyl groups into fatty acids, which can be a step in forming derivatives or initiating degradation. acs.orgwikipedia.org

Alcohol/Aldehyde Dehydrogenases : These enzymes are involved in the interconversion of hydroxyl, aldehyde, and carboxylic acid functional groups, playing a role in the formation of dicarboxylic acids from hydroxylated this compound. nih.govresearchgate.net

Table 1: Key Enzymes in this compound Metabolism

| Enzyme/System | Function | Pathway |

| Fatty Acid Synthase (FAS) | Elongates the fatty acid chain | Biosynthesis |

| Acetyl-CoA Carboxylase (ACC) | Produces malonyl-CoA for elongation | Biosynthesis |

| Thioesterases | Terminates synthesis and releases the fatty acid | Biosynthesis |

| Acyl-CoA Synthetase | Activates fatty acids for metabolism | Catabolism (Beta-Oxidation) |

| Acyl-CoA Dehydrogenase | First step of beta-oxidation | Catabolism (Beta-Oxidation) |

| Cytochrome P450 Omega-Hydroxylases | Hydroxylates the terminal (ω) carbon | Catabolism (Omega-Oxidation) |

| Phytanoyl-CoA Dioxygenase | Hydroxylates the alpha-carbon of branched fatty acids | Catabolism (Alpha-Oxidation) |

The primary precursor for the carbon backbone in de novo fatty acid synthesis is acetyl-CoA , which is carboxylated to form malonyl-CoA . egyankosh.ac.in For odd-chain fatty acids like this compound, propionyl-CoA serves as the initial primer. nih.gov

Other molecules can also serve as substrates for the formation of this compound or its derivatives through biotransformation:

Oleic Acid : This C18 unsaturated fatty acid is a major industrial precursor. Ozonolysis of oleic acid yields both azelaic acid and this compound. atamanchemicals.comacs.org It can also be a substrate for microbial conversion to ω-hydroxythis compound and subsequently to azelaic acid (1,9-nonanedioic acid). nih.govacs.org

Linoleic Acid : This polyunsaturated fatty acid can be enzymatically converted to 9-oxothis compound , a derivative of this compound. researchgate.net

Glucose/Isobutyric Acid : In engineered microbes, glucose can be used as a starting material for the de novo synthesis of isobutyryl-CoA , a key precursor for producing 8-methyl this compound. google.com

Catabolism and Degradation Pathways of this compound

This compound, like other fatty acids, can be broken down to generate energy or produce metabolites for other pathways. This degradation occurs primarily through beta-oxidation, with alpha- and omega-oxidation serving as alternative routes. nih.goveuropa.eu

Beta-oxidation is the principal metabolic pathway for the catabolism of fatty acids. europa.eu The process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle.

For an odd-chain fatty acid such as this compound (C9), the beta-oxidation pathway proceeds through three cycles, producing three molecules of acetyl-CoA. The final cycle leaves a three-carbon remnant, propionyl-CoA . nih.gov This propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle. This compound is metabolized in the liver to produce ketone bodies through this pathway. nih.gov Studies in rats show that this compound is metabolized via beta-oxidation without evidence of chain elongation or significant tissue storage. nih.gov

In addition to beta-oxidation, this compound can be metabolized through two other oxidative pathways.

Alpha-Oxidation (α-Oxidation) : This process involves the removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org It is primarily used for branched-chain fatty acids like phytanic acid, where a methyl group on the beta-carbon prevents beta-oxidation from occurring. wikipedia.orgresearchgate.net The pathway involves the hydroxylation of the alpha-carbon, followed by its removal. While not the primary route for straight-chain fatty acids, it represents a possible, though minor, metabolic fate.

Omega-Oxidation (ω-Oxidation) : This is an alternative degradation pathway that involves the oxidation of the terminal methyl group (the ω-carbon), the carbon atom furthest from the carboxyl group. wikipedia.org This pathway is typically a minor contributor to fatty acid metabolism but becomes more significant when beta-oxidation is impaired. wikipedia.org The enzymes for omega-oxidation, primarily cytochrome P450-dependent mixed-function oxidases, are located in the endoplasmic reticulum of liver and kidney cells. wikipedia.org The process converts this compound first to 9-hydroxythis compound and then to a dicarboxylic acid, azelaic acid (1,9-nonanedioic acid). acs.orgnih.gov This resulting dicarboxylic acid can then be further metabolized via beta-oxidation from either end. nih.gov Studies using Candida tropicalis have shown the direct biotransformation of this compound to azelaic acid via the ω-oxidation pathway. acs.org

Microbial Degradation of this compound in Environmental Contexts

This compound, a naturally occurring nine-carbon saturated fatty acid, is subject to microbial degradation in various environmental settings. atamanchemicals.com Its chemical structure allows it to be utilized as a food source by soil and water microorganisms, contributing to its relatively benign environmental profile. usda.gov

Activated sludge, a complex consortium of microorganisms used in wastewater treatment, plays a significant role in the biodegradation of this compound. nih.govresearchgate.net Studies have demonstrated that this compound is readily biodegradable by the microbial communities present in activated sludge. nih.goveuropa.eu In laboratory settings using non-acclimated activated sludge, a total organic carbon (TOC) removal ratio of 99% has been observed for this compound, indicating its high susceptibility to microbial decomposition. nih.gov The process involves the microorganisms utilizing the fatty acid as a carbon source for growth and energy. usda.gov

Research has also explored the use of activated sludge to enrich cultures of specific bacteria for biotechnological applications. For instance, mixed cultures from activated sludge fed with this compound have been successfully enriched with polyhydroxyalkanoate (PHA)-accumulating bacteria. researchgate.net These enriched cultures can then utilize other waste substrates, such as waste cooking oil, for the production of biodegradable plastics. researchgate.net This highlights the metabolic versatility of the microorganisms within activated sludge to process this compound.

The environmental fate of this compound is characterized by rapid degradation and low persistence. atamanchemicals.comatamankimya.com It is readily broken down in the environment, minimizing its long-term impact. atamanchemicals.com The U.S. Environmental Protection Agency (EPA) estimates that in soil, this compound will degrade to half of its applied concentration in less than one day. amazonaws.com Its persistence hazard is generally rated as low. amazonaws.com

Due to its chemical properties, this compound is not expected to undergo hydrolysis in the environment. echemi.com Furthermore, it does not absorb light at wavelengths greater than 290 nm, making it not susceptible to direct photolysis by sunlight. echemi.com Biodegradation is therefore the primary process governing its environmental fate. nih.gov The rapid breakdown by soil bacteria and other microbes ensures that it does not persist or have residual effects, allowing for its use in applications like soil cleaning before sowing or transplanting. atamanchemicals.comatamankimya.com An estimated Bioconcentration Factor (BCF) of 3 suggests a low potential for bioconcentration in aquatic organisms. echemi.com

Biodegradation and Persistence of this compound

| Parameter | Finding | Source Index |

|---|---|---|

| Biodegradability | Readily biodegradable in the environment. | atamanchemicals.com |

| TOC Removal (Activated Sludge) | 99% removal ratio with non-acclimated activated sludge. | nih.gov |

| Terrestrial Half-life | Estimated to be less than one day. | amazonaws.com |

| Persistence Hazard | Rated as low. | amazonaws.com |

| Bioconcentration Factor (BCF) | Estimated at 3, suggesting low potential. | echemi.com |

This compound as a Biological Metabolite

This compound is not only subject to external degradation but is also an endogenous compound found in a wide array of organisms, where it functions as a metabolite. atamanchemicals.comnih.govatamankimya.com It is a product of metabolic reactions in plants, algae, and certain invertebrates. ebi.ac.uk

This compound is recognized as a plant metabolite, occurring naturally in various plant species. nih.govnih.gov It is found as esters in the oil of plants from the Pelargonium genus, from which its common name, pelargonic acid, is derived. nih.govwikipedia.orgebi.ac.uk It has also been reported in other plants such as Camellia sinensis (the tea plant) and Artemisia xerophytica. nih.gov The compound's presence is widespread in nature, including in common foods like apples and grapes. atamanchemicals.comatamankimya.com In plants, it can also function as an antifeedant, deterring pests from feeding. atamanchemicals.comebi.ac.uk

This compound has been identified as a metabolite in algae. atamanchemicals.comnih.govatamankimya.com It is a product of metabolic processes in various eukaryotic algae, from unicellular organisms like diatoms to multicellular seaweeds. ebi.ac.ukebi.ac.uk Studies have also investigated its external effects on algal populations, noting that it can inhibit the growth of certain species like the cyanobacterium Microcystis aeruginosa. mdpi.com

Research has confirmed the presence of this compound as a metabolite in the freshwater crustacean Daphnia magna. atamanchemicals.comnih.govatamankimya.com It is produced by this species as part of its normal metabolic functions. ebi.ac.ukebi.ac.uk The identification of this compound in Daphnia magna is significant for ecotoxicological studies, as this organism is a standard model for assessing the environmental impact of chemicals. ebi.ac.uk

This compound as a Metabolite in Various Organisms

| Organism Type | Role / Finding | Example Species | Source Index |

|---|---|---|---|

| Plants | Occurs naturally as esters; functions as an antifeedant. | Pelargonium sp., Camellia sinensis, Artemisia xerophytica | atamanchemicals.comnih.govebi.ac.uk |

| Algae | Produced during metabolic reactions. | Eukaryotic algae (e.g., diatoms, kelps) | nih.govebi.ac.ukebi.ac.uk |

| Crustaceans | Identified as an endogenous metabolite. | Daphnia magna | atamanchemicals.comnih.govebi.ac.uk |

Detection in Other Organisms

This compound, also known as pelargonic acid, has been identified in a variety of organisms, highlighting its widespread presence in the natural world. nih.gov

Camellia sinensis (Tea Plant):

Artemisia xerophytica:

Role in Lipid Metabolism and Biosynthesis of Biomolecules

This compound, as a medium-chain fatty acid (MCFA), plays a fundamental role in lipid metabolism. mpg.deeuropa.eu Fatty acids are integral to life, serving as building blocks for crucial molecules and as energy sources. europa.eu

The biosynthesis of fatty acids, including this compound, generally occurs via the acetate (B1210297) pathway, a process catalyzed by fatty acid synthase (FAS) enzymes. foodb.ca Once formed, fatty acids can be incorporated into more complex lipids. wikipedia.org They are essential precursors for the synthesis of triglycerides (for energy storage) and phospholipids, which are the primary components of all cellular membranes, including the plasma membrane and the membranes enclosing organelles. wikipedia.orgontosight.ai

Furthermore, fatty acids can be modified to create other bioactive molecules. wikipedia.org For example, they can be precursors for the synthesis of certain second messengers and local hormones that are vital for cell signaling. wikipedia.org The metabolism of fatty acids is a critical pathway for producing these essential biomolecules. frontiersin.org

Involvement in Cellular Energy Supply and Storage

As a fatty acid, this compound is involved in the fundamental processes of cellular energy supply and storage. foodb.ca Fatty acids are a significant source of energy for biological systems. europa.eu

The primary catabolic pathway for fatty acids is β-oxidation, which breaks them down to produce acetyl-CoA. europa.eu This molecule then enters the citric acid cycle to generate ATP, the main energy currency of the cell. This process is a key mechanism for extracting energy from fats.

In times of energy surplus, this compound can be converted into triglycerides for storage in adipose tissue. nih.gov This stored fat serves as a long-term energy reserve that can be mobilized when energy is needed. foodb.ca The metabolic pathways for fatty acids are well-established and are similar for all fatty acids, involving either complete breakdown for energy or conversion into fats suitable for storage. europa.eu Research on 8-methyl this compound, a derivative, has shown that it can influence energy metabolism in adipocytes by affecting processes like lipogenesis (the creation of fat) and lipolysis (the breakdown of fat). nih.govresearchgate.net

Biological Activities and Mechanistic Studies

Antimicrobial Properties and Mechanisms of Action

Nonanoic acid exhibits significant inhibitory effects against a range of microorganisms, including plant pathogenic fungi and both Gram-positive and Gram-negative bacteria.

This compound has been identified as a potent inhibitor of fungal growth and development, particularly against pathogens that affect agricultural crops.

Research has highlighted the effectiveness of this compound against two significant cacao pathogens, Moniliophthora roreri and Crinipellis perniciosa. In vitro studies have shown that this compound is highly inhibitory to both the spore germination and mycelial growth of these fungi. A 75% inhibition of spore germination was observed at concentrations as low as 0.09 μM for M. roreri and 0.92 μM for C. perniciosa. Mycelial growth was also significantly reduced, with a 75% reduction in the growth of M. roreri at a concentration of 0.62 μM, and for C. perniciosa at 151 μM.

Table 1: Inhibitory Concentrations of this compound against Cacao Pathogens

| Fungal Species | Process Inhibited | Concentration for 75% Inhibition |

|---|---|---|

| Moniliophthora roreri | Spore Germination | 0.09 μM |

| Mycelial Growth | 0.62 μM | |

| Crinipellis perniciosa | Spore Germination | 0.92 μM |

| Mycelial Growth | 151 μM |

This compound also possesses antibacterial properties, with a notable efficacy against both Gram-positive and Gram-negative bacteria.

Studies have shown that this compound and its derivatives are effective against several Gram-positive bacteria. Research on methyl-branched derivatives of this compound demonstrated antimicrobial activity against Bacillus subtilis and Sarcina lutea. While specific minimum inhibitory concentration (MIC) values for this compound against these bacteria are not extensively detailed in the available research, the general consensus is that Gram-positive bacteria exhibit susceptibility to this fatty acid.

This compound has also been shown to inhibit the growth of Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. One study found that a derivative of this compound, lactam this compound, did not inhibit E. coli at the concentrations tested. However, other research indicates that this compound emulsions can be effective. For instance, pelargonic acid (another name for this compound) emulsions formulated with 1.00% sodium dodecyl sulfate (SDS) showed a minimum inhibitory concentration (MIC) of 15.62 mM against S. Typhimurium.

Table 2: Antibacterial Activity of this compound

| Bacterial Species | Gram Stain | Observation |

|---|---|---|

| Streptococcus faecalis | Positive | General susceptibility of Gram-positive bacteria noted. |

| Bacillus subtilis | Positive | Susceptible to derivatives of this compound. |

| Sarcina lutea | Positive | Susceptible to derivatives of this compound. |

| Escherichia coli | Negative | Some derivatives showed no effect at tested concentrations. |

| Salmonella typhimurium | Negative | MIC of 15.62 mM with 1.00% SDS emulsion. |

The primary mechanism of antimicrobial action for fatty acids like this compound is believed to be the disruption of the microbial cell membrane. Fatty acids can interfere with the electron transport chain and oxidative phosphorylation, which are essential for cellular energy production. Evidence from studies on the effect of this compound on the epidermis indicates that it can alter the sodium/potassium ratio, suggesting a change in cell membrane integrity and function. While some fatty acids are known to directly damage cell membranes, some research suggests that this compound's mode of action may be more nuanced, involving passage through the cell membrane rather than outright disruption. The impact of this compound on glycolysis is not as well-documented, with membrane-related effects being the more prominently cited mechanism of its antimicrobial activity.

Antiviral Properties of this compound

Research into the antiviral properties of fatty acids has indicated that certain saturated fatty acids possess the ability to inactivate enveloped viruses. The primary mechanism of this antiviral action is believed to be the disruption of the viral envelope. Fatty acids can cause leakage and, at higher concentrations, complete disintegration of the viral membrane. This effect is selective for enveloped viruses, as non-enveloped viruses have been shown to be unaffected by the presence of these fatty acids nih.govbiorxiv.org.

Studies on formulations containing short- to medium-chain fatty acids, such as caprylic acid, have demonstrated efficacy against a range of enveloped viruses, including Epstein-Barr virus, herpes simplex virus, and Zika virus nih.govbiorxiv.orgdntb.gov.ua. The antiviral activity is attributed to the surfactant properties of the fatty acids, which destabilize the lipid bilayer of the viral envelope nih.govbiorxiv.org. While the broader class of fatty acids has shown these antiviral capabilities, specific comprehensive studies detailing the antiviral spectrum and efficacy of this compound itself are not extensively documented in the available research. However, its structural similarity to other antivirally active saturated fatty acids suggests a potential for similar mechanisms of action against enveloped viruses.

Herbicidal Activity and Mechanisms of Action

This compound, also known as pelargonic acid, is utilized as a non-selective, post-emergence contact herbicide. Its efficacy and mode of action have been the subject of various studies, highlighting its role in weed management.

This compound has demonstrated herbicidal activity against a variety of weed species. Field research has confirmed its effectiveness as a weed control method for smooth crabgrass (Digitaria ischaemum). In one study, a 9% application rate of a this compound-based herbicide resulted in 98% control of smooth crabgrass after a sequential application. The same study also showed significant control of broadleaf weeds such as cutleaf groundcherry (Physalis angulata) and spiny amaranth (Amaranthus spinosus). However, its efficacy can vary depending on the weed species, with some, like yellow nutsedge (Cyperus esculentus), showing more tolerance.

Research on the efficacy of ammonium (B1175870) nonanoate (B1231133), a salt of this compound, has shown greater control of broadleaf weeds compared to grassy weeds. For instance, carpetweed (Mollugo verticillata) was found to be very sensitive, with control rates of up to 88% or more. In contrast, control of grass weeds like goosegrass (Eleusine indica) and smooth crabgrass was less complete, with control percentages ranging from 24% to 54%.

The following table summarizes the efficacy of this compound and its ammonium salt against various weed species based on research findings.

| Weed Species | Active Ingredient | Efficacy/Control Rate |

| Smooth Crabgrass (Digitaria ischaemum) | This compound (9% v/v) | 98% control |

| Cutleaf Groundcherry (Physalis angulata) | This compound (9% v/v) | 94% control (as part of broadleaf weeds) |

| Spiny Amaranth (Amaranthus spinosus) | This compound (9% v/v) | 94% control (as part of broadleaf weeds) |

| Yellow Nutsedge (Cyperus esculentus) | This compound (9% v/v) | 41% control |

| Carpetweed (Mollugo verticillata) | Ammonium Nonanoate | 66% - >88% control |

| Goosegrass (Eleusine indica) | Ammonium Nonanoate | 31% - 54% control |

| Smooth Crabgrass (Digitaria ischaemum) | Ammonium Nonanoate | 24% - 54% control |

This compound functions as a burn-down herbicide, acting on contact with plant foliage. Its mechanism of action involves the rapid destruction of cell membranes. Upon application, it strips the waxy cuticle of the plant, leading to cell leakage and rapid desiccation of the plant tissue. This disruption of cellular integrity is the primary cause of plant death. The phytotoxic effect is typically visible within a short period after application, often within hours, as the treated green tissues begin to wither and die. Because it is a contact herbicide, it does not translocate within the plant and, therefore, does not affect the root system. This means that while it can effectively kill the foliage of annual weeds, perennial weeds with established root systems may regrow.

This compound has been shown to have a synergistic effect when used in combination with systemic herbicides like glyphosate. The rapid action of this compound in breaking down the leaf cuticle can enhance the uptake of glyphosate into the plant. This combination allows for a quick visual burn-down effect from the this compound, while the systemic action of glyphosate provides more long-lasting control by translocating to the roots.

Tank mixes of this compound and glyphosate can lead to a more rapid and greater uptake of glyphosate compared to when glyphosate is used alone. This synergy is distinct from the enhancement seen with surfactants typically used with glyphosate. The combination can result in reliable weed control, where the fast-acting nature of this compound complements the slower, but more thorough, action of glyphosate.

Roles in Insect Chemical Ecology

This compound plays a role in the chemical communication of various insects, acting as a semiochemical. Fatty acids, in general, are implicated in modifying or directing insect behavior.

In the tropical bont tick, Amblyomma variegatum, this compound has been identified as a component of the attraction-aggregation-attachment pheromone. This pheromone is a blend of several compounds, and this compound is a key constituent that contributes to the aggregation behavior of these ticks.

Furthermore, fatty acids, including this compound, are found in the volatile emissions of other insects, such as the reduviid bug Triatoma infestans, where they are thought to mediate behaviors like aggregation, sexual communication, and alarm responses. The environmental decomposition of cuticular hydrocarbons on the surface of insects like the American cockroach, Periplaneta americana, can also generate a variety of volatile organic compounds, including fatty acids. These breakdown products can act as semiochemicals, influencing social behaviors such as aggregation and dispersal royalsocietypublishing.orgbiorxiv.org. For instance, certain fatty acids can act as necromones, signaling the presence of dead conspecifics and triggering avoidance or removal behaviors biorxiv.org. The specific role and behavioral impact of this compound can vary significantly depending on the insect species and the context of the chemical signal royalsocietypublishing.orgbiorxiv.orgresearchgate.net.

Involvement in Insect Aggregation Behavior (e.g., bed bugs)

This compound has been identified as a semiochemical involved in the aggregation behavior of insects, notably bed bugs (Cimex lectularius). Research aimed at identifying and quantifying bed bug aggregation pheromones has pinpointed this compound as one of several compounds that promote this behavior. In one study, volatile chemicals were collected from papers exposed to bed bugs, which are known to induce aggregation. Through gas chromatography-electroantennography (GC-EAG) and subsequent analysis, this compound was identified among a number of electrophysiologically active compounds nih.gov.

This compound, along with others such as hexanal, heptanal, and decanal, contributes to the chemical cues that signal a safe refuge for bed bugs, encouraging them to congregate in specific locations. The identification of this compound as a putative semiochemical is a significant finding in understanding the chemical ecology of bed bugs and may have applications in the development of lures for trapping and monitoring these pests nih.gov. Other behaviors in insects, such as those of Triatoma infestans, also appear to be mediated by semiochemicals which include octanoic and nonanoic acids usda.gov.

Effects on Oviposition Stimulation in Mosquitoes

This compound plays a role in the oviposition behavior of certain mosquito species. The selection of a suitable site for egg-laying is crucial for the survival of the offspring and is often guided by chemical cues originating from the environment, including those produced by bacteria.

Research has shown that bacterial kairomones can influence oviposition in Aedes aegypti in a dose-dependent manner. A specific blend of compounds, including this compound, has been found to stimulate egg-laying in this mosquito species. One study identified a blend consisting of 16% this compound, 83% tetradecanoic acid, and 1% methyl tetradecanoate that effectively stimulated oviposition nih.gov. This indicates that this compound, as part of a specific chemical cocktail, serves as an attractant for gravid female mosquitoes seeking a place to lay their eggs.

Furthermore, studies on the ionotropic receptors (IRs) of mosquitoes, which are involved in olfaction, have revealed that certain receptors are activated by carboxylic acids. In Aedes aegypti and Aedes albopictus, specific IRs (AaegIR75k1, AaegIR75k3, and AalbIR75e) were found to be activated by this compound, with some receptors showing maximal activation in response to this particular fatty acid nih.gov. This neural activation is a key mechanism through which this compound can influence mosquito behaviors such as host-seeking and, by extension, oviposition site selection.

| Mosquito Species | Blend Composition Containing this compound | Observed Effect |

| Aedes aegypti | 16% this compound, 83% tetradecanoic acid, 1% methyl tetradecanoate | Stimulation of oviposition nih.gov |

Antifeedant Properties

This compound has demonstrated significant antifeedant properties against certain insect pests. An antifeedant is a substance that deters insects from feeding, thereby protecting plants or other materials from damage.

In studies involving the large pine weevil, Hylobius abietis, a major pest in European forestry, this compound was identified as a potent antifeedant. When a range of straight-chain alkanoic acids (from C6 to C11) were tested, this compound (C9) exhibited the highest level of activity at a concentration of 4 µmol per square centimeter in laboratory microassays researchgate.net. This suggests that this compound is a powerful deterrent that can discourage feeding behavior in this economically important pest. While other related compounds like 1-nonanol also showed activity, this compound was the most effective among the acids tested researchgate.net.

The antifeedant properties of this compound make it a candidate for use in integrated pest management strategies, potentially as a component of repellent formulations to protect seedlings in reforestation areas.

| Alkanoic Acid Chain Length | Antifeedant Activity in Hylobius abietis |

| C6-C10 | Active |

| C9 (this compound) | Most Active researchgate.net |

| C11 | Active |

Physiological and Pathophysiological Roles

This compound in Human Health and Disease

This compound has emerged as a potential biomarker in the research of lung cancer. The analysis of volatile organic compounds (VOCs) in exhaled breath is a non-invasive method for detecting various diseases, including cancer.

A study involving patients with lung cancer, patients with chronic obstructive pulmonary disease (COPD), and healthy individuals found statistically significant differences in the levels of this compound in their exhaled breath. The results indicated that this compound was 2.5 times more likely to be found in the lung cancer group compared to the healthy control group and almost 9 times more likely than in the COPD group nih.gov. This elevated presence of this compound in the breath of lung cancer patients suggests its potential as a diagnostic biomarker. The study also noted that the presence of this compound was independent of the histological type of the tumor but was dependent on the tumor stage nih.gov.

Research has begun to explore the therapeutic potential of this compound and related medium-chain fatty acids in various health conditions.

In the context of seizures , studies have investigated the effects of medium-chain fatty acids, which are components of the ketogenic diet used to treat epilepsy. While much of the focus has been on decanoic acid, some research has indicated that this compound also possesses neuroprotective effects. In a model of status epilepticus, this compound was found to be effective in reducing hilar neuronal death, suggesting a potential role in mitigating the brain damage associated with severe seizures researchgate.net.

Regarding metabolic disorders , a methylated form of this compound, 8-methyl this compound (8-MNA), which is a degradation by-product of dihydrocapsaicin (a compound in chili peppers), has shown promise. Studies in diet-induced obese mice suggest that 8-MNA may help to slow the development of metabolic syndrome nih.govnih.govresearchgate.net. It has been observed to modulate energy metabolism in adipocytes, which could contribute to the metabolic benefits associated with chili consumption researchgate.net. Non-methylated this compound may also act as a selective agonist of the nuclear receptor PPARγ, a target for insulin-sensitizing drugs used in type 2 diabetes nih.govresearchgate.net.

In terms of oxidative damage , high concentrations of this compound have been shown to cause irreversible damage to the antioxidant defense systems in algae mdpi.com. While this particular study focused on an aquatic organism, it highlights the compound's capacity to induce oxidative stress at high levels. In the context of human health, oxidative stress is implicated in epilepsy, and antioxidants are being explored as a complementary treatment strategy nih.gov. The pro-oxidant or antioxidant effects of this compound in human physiological systems require further investigation.

| Therapeutic Area | Potential Application of this compound or its Derivatives | Research Finding |

| Seizures | Neuroprotection | Reduced hilar neuronal death in a model of status epilepticus researchgate.net. |

| Metabolic Disorders | Management of Metabolic Syndrome | 8-methyl this compound may slow the development of metabolic syndrome in mice nih.govnih.govresearchgate.net. |

| Oxidative Damage | Modulation of Oxidative Stress | High concentrations can damage antioxidant systems in algae mdpi.com. |

Role in Beige Adipogenesis and Thermogenesis

This compound has been identified as a significant factor in the process of beige adipogenesis, the differentiation of beige adipocytes, which are crucial for thermogenesis. Research has demonstrated that this compound, particularly in conjunction with cholecystokinin-8 (CCK-8), can enhance the differentiation of beige adipocytes and the accumulation of lipids within them. researchgate.netnih.govweedingtech.com This cooperative effect is more potent than the impact of either substance administered individually. researchgate.netnih.gov

The mechanism behind this involves the upregulation of the messenger RNA (mRNA) expression of thermogenic genes, leading to increased mitochondrial activity. researchgate.netnih.gov Specifically, the co-treatment of this compound and CCK-8 has been shown to elevate the protein expression of uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). researchgate.netweedingtech.com UCP1 is a key protein in metabolic thermogenesis, integral to the function of beige and brown adipose tissue. nih.gov

Furthermore, this combined treatment has been observed to increase the mRNA expression of several other genes associated with thermogenesis and lipid metabolism, as detailed in the table below. nih.gov These findings suggest that the synergistic action of this compound and CCK-8 promotes the "beiging" or "browning" of body fat, a process that could be leveraged in strategies to address obesity and insulin resistance. researchgate.netnih.govweedingtech.com

| Gene | Function in Adipocytes | Effect of this compound & CCK-8 Co-treatment |

| Ucp1 | Key protein for metabolic thermogenesis in beige/brown adipocytes. | Increased mRNA and protein expression. researchgate.netnih.gov |

| Pgc-1α | Coactivator that stimulates the expression of UCP1. | Increased protein expression. nih.gov |

| Cidea | Associated with lipid droplets and a marker of thermogenic capacity. | Increased mRNA expression. nih.gov |

| Chrna2 | Part of a non-neuronal cholinergic signaling pathway that promotes thermogenesis via the UCP1 pathway. | Increased mRNA expression. nih.gov |

Modulation of Glucose Metabolism in Adipocytes by Derivatives (e.g., 8-methyl this compound)

The derivative of this compound, 8-methyl this compound (8-MNA), has been shown to modulate energy and glucose metabolism in adipocytes. In vitro studies using 3T3-L1 adipocytes have revealed that 8-MNA can inhibit de novo lipogenesis and reduce the lipolytic response to a β-agonist, while simultaneously increasing insulin-dependent glucose uptake. oup.comnih.govresearchgate.net

During periods of nutrient starvation, 8-MNA treatment has been observed to decrease the accumulation of lipid droplets, a process associated with the activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net The activation of AMPK is a molecular event that tends to suppress processes involved in lipogenesis. nih.govresearchgate.net Furthermore, 3T3-L1 adipocytes treated with 8-MNA during their maturation phase exhibited a reduced lipolytic response to isoproterenol and an enhanced uptake of glucose when stimulated with insulin. nih.govresearchgate.net These findings suggest that 8-MNA may improve insulin sensitivity in adipocytes. oup.comnih.gov

In studies with diet-induced obese mice, the supplementation of a high-fat diet with triacylglycerols composed of 8-MNA resulted in reduced caloric intake and body weight gain compared to the control group. While there was no significant improvement in glucose and insulin tolerance tests over the entire experimental period, the 8-MNA supplementation did appear to delay the onset of high-fat diet-induced insulin resistance in the earlier stages of the experiment. These results suggest that 8-MNA, a degradation by-product of dihydrocapsaicin found in chili peppers, may contribute to some of the metabolic benefits associated with chili consumption. nih.govresearchgate.net

| Metabolic Process | Effect of 8-methyl this compound in Adipocytes |

| De novo Lipogenesis | Inhibited. oup.comnih.gov |

| Lipolytic Response | Reduced in the presence of a β-agonist. oup.comnih.gov |

| Insulin-dependent Glucose Uptake | Increased. oup.comnih.gov |

| Lipid Droplet Accumulation (Nutrient Starvation) | Decreased, associated with AMPK activation. nih.gov |

Effect on Host Defense Peptides and Intestinal Epithelial Immunological Barrier Function

This compound has been found to play a role in strengthening the intestinal epithelial immunological barrier. atamanchemicals.comatamankimya.com This is achieved through the upregulation of endogenous host defense peptides (HDPs). atamanchemicals.comatamankimya.com HDPs are a crucial component of the innate immune system, providing a first line of defense against pathogens at mucosal surfaces. frontiersin.org

In a study utilizing the porcine jejunal epithelial cell line IPEC-J2, treatment with this compound was shown to significantly reduce bacterial translocation and enhance antibacterial activity. atamanchemicals.comatamankimya.com A key finding was the notable increase in the secretion of porcine β-defensin 1 (pBD-1) and pBD-2 in a manner that was dependent on both time and dose. atamanchemicals.com

The underlying mechanism for this effect appears to be the inhibition of histone deacetylase (HDAC). atamanchemicals.comatamankimya.com By attenuating the activity of the classical HDAC pathway, this compound facilitates the acetylation of histone 3 lysine 9 (H3K9) at the promoters of the pBD-1 and pBD-2 genes. atamanchemicals.comatamankimya.com This increased acetylation consequently leads to augmented gene expression of these crucial host defense peptides. atamanchemicals.comatamankimya.com The combined antibacterial and defense peptide-inducing properties of this compound suggest its potential as a novel approach to protect the intestinal barrier from bacterial infections. atamanchemicals.comatamankimya.com

| Parameter | Effect of this compound Treatment on IPEC-J2 Cells |

| Bacterial Translocation | Significantly reduced. atamanchemicals.comatamankimya.com |

| Antibacterial Activity | Enhanced. atamanchemicals.comatamankimya.com |

| Secretion of pBD-1 and pBD-2 | Remarkably increased. atamanchemicals.com |

| Histone Deacetylase (HDAC) Activity | Attenuated. atamanchemicals.comatamankimya.com |

| Acetylation of H3K9 at pBD-1 and pBD-2 promoters | Facilitated. atamanchemicals.com |

| Gene Expression of pBD-1 and pBD-2 | Augmented. atamanchemicals.comatamankimya.com |

This compound in Plant Defense Responses

This compound, also known as pelargonic acid, plays a multifaceted role in plant defense. It is recognized as a plant metabolite and has been shown to be involved in systemic acquired resistance (SAR), a form of inducible defense that provides long-lasting, broad-spectrum protection against a variety of pathogens. researchgate.netoup.com

Research has identified 9-oxo this compound (ONA) as a precursor to azelaic acid, a known signaling molecule in SAR. researchgate.netoup.com Systemic immunity in plants has been associated with the accumulation of both ONA and azelaic acid. researchgate.netoup.com Exogenous application of ONA has been shown to induce SAR in systemic, untreated leaves, suggesting its role as a mobile signal in the plant's defense response. researchgate.netoup.com

Derivatives, Analogs, and Synthetic Modifications

Synthesis and Characterization of Nonanoic Acid Derivatives

The synthesis of this compound derivatives involves a variety of chemical and enzymatic strategies, leading to compounds with unique characteristics.

Methyl-branched nonanoic acids are isomers of decanoic acid with a nine-carbon chain bearing a methyl group at various positions. Their synthesis is often accomplished through multi-step chemical reactions. For instance, 8-methylthis compound (8-MNA) can be synthesized via a copper-catalyzed Grignard coupling reaction. researchgate.netresearchgate.net This process typically involves the reaction of an appropriate Grignard reagent, such as isobutyl magnesium bromide, with a suitable starting material like ethyl-6-bromohexanoate, followed by hydrolysis of the resulting ester. researchgate.netnih.gov The synthesis of other methyl-branched isomers, such as 2-methylthis compound (2-MNA) and 5-methylthis compound, has also been reported. researchgate.net The characterization of these compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy, to confirm their molecular structure. nih.gov For example, the 1H NMR spectrum of 8-methylthis compound shows characteristic signals for the terminal methyl groups and the methylene (B1212753) protons along the carbon chain. nih.gov

| Derivative | Synthesis Method | Key Characterization Data | Reference |

| 8-Methylthis compound (8-MNA) | Copper-catalyzed Grignard coupling of isobutyl magnesium bromide and ethyl-6-bromohexanoate, followed by hydrolysis. | 1H NMR, FT-IR | researchgate.netnih.gov |

| Methyl-branched nonanoic acids (general) | Various synthetic routes. | Antimicrobial activity described. | researchgate.net |

Hydroxylated nonanoic acids are of interest due to their potential as building blocks for polymers and their presence in natural products. 9-Hydroxythis compound can be synthesized from several renewable resources. One common method involves the ozonolysis of oleic acid or its esters, such as methyl oleate, followed by a reduction step. nih.govacs.orgresearchgate.net The ozonolysis cleaves the double bond in oleic acid, and subsequent reduction of the resulting ozonide yields 9-hydroxythis compound. researchgate.netdss.go.th Another approach is the hydrolysis of ester intermediates, such as 9-(nonanoyloxy)this compound, which can be produced through chemo-enzymatic routes from oleic acid. mdpi.com The synthesis of other positional isomers, including 6-, 7-, and 8-hydroxynonanoic acids, has also been described, often starting from cyclic precursors like cyclooctanone (B32682) or cycloheptanone. researchgate.netresearchgate.net Characterization is typically performed using High-Resolution Mass Spectrometry (HR-MS), FT-IR, 1H NMR, and 13C NMR to confirm the structure and purity. nih.govacs.org

| Derivative | Synthesis Method | Key Characterization Data | Reference |

| 9-Hydroxythis compound | Ozonolysis/hydrogenation/saponification of methyl oleate. | HR-MS, FT-IR, 1H NMR, 13C NMR | nih.govacs.org |

| 9-Hydroxythis compound | Electrochemical reduction of hydroperoxides from ozonized methyl ricinoleate. | m.p. 51–53°C, IR, 1H NMR | dss.go.th |

| 6-, 7-, 8-Hydroxynonanoic acids | Multi-step synthesis from cyclic ketones. | Spectral data. | researchgate.netresearchgate.net |

Oxo-nonanoic acids are characterized by the presence of a ketone functional group along the carbon chain. 9-Oxothis compound, also known as azelaaldehydic acid, is a significant product of the autoxidation of linoleic acid. caymanchem.comjst.go.jp It can be synthesized through a bienzymatic cascade reaction using a lipoxygenase and a hydroperoxide lyase to cleave linoleic acid. nih.govresearchgate.netebi.ac.uk This biotechnological route offers a sustainable alternative to traditional chemical methods. nih.gov The synthesis of 7-oxothis compound has been achieved by the hydrolysis of diethyl 2-acetyl-2-methyl-suberate. Another route involves the reaction of 2-methyl acetoacetate (B1235776) and 6-bromohexanoate (B1238239) through nucleophilic substitution and ketonic cleavage. researchgate.net Characterization of these derivatives is confirmed by Mass Spectrometry (MS), NMR, and IR spectroscopy. researchgate.net

| Derivative | Synthesis Method | Key Characterization Data | Reference |

| 9-Oxothis compound | Bienzymatic cascade from linoleic acid using lipoxygenase and hydroperoxide lyase. | 73% yield, high selectivity. | nih.govresearchgate.netebi.ac.uk |

| 7-Oxothis compound | Hydrolysis of diethyl 2-acetyl-2-methyl-suberate. | - | |

| 7-Oxothis compound | Nucleophilic substitution and ketonic cleavage from 2-methyl acetoacetate and 6-bromohexanoate. | MS, NMR, IR; 81% yield. | researchgate.net |

Esters of this compound are widely used as flavoring and fragrance agents. medchemexpress.com Their synthesis is typically achieved through the esterification of this compound with the corresponding alcohol, such as methanol (B129727) or ethanol. ontosight.aichemicalbook.comchemicalbook.com This reaction is often catalyzed by an acid, like sulfuric acid, or by heterogeneous catalysts such as cation exchange resins (e.g., Amberlyst 15). chemicalbook.comacs.orgacs.org The synthesis of methyl nonanoate (B1231133) has been reported with high yields by heating this compound with methanol in the presence of concentrated sulfuric acid, or through the hydrogenation of 1,5-octadien-carboxylic acid methyl ester. chemicalbook.comchemicalbook.com Similarly, ethyl nonanoate is synthesized by the esterification of this compound with ethanol. ontosight.ai The characterization of these esters is performed using standard analytical methods to confirm their identity and purity.

| Derivative | Synthesis Method | Catalyst | Key Finding | Reference |

| Methyl nonanoate | Esterification of this compound with methanol. | Cation exchange resins (Amberlyst 15). | Reaction kinetics studied. | acs.orgacs.org |

| Methyl nonanoate | Heating this compound with methanol. | Concentrated sulfuric acid. | Established synthesis method. | chemicalbook.comchemicalbook.com |

| Ethyl nonanoate | Esterification of this compound with ethanol. | Acid or base. | Standard synthesis route. | ontosight.ai |

| Pentyl nonanoate | Esterification of this compound with pentanol. | Immobilized lipase (B570770) from Rhizomucor meihei. | 86.08% yield in a solvent-free system. | scielo.br |

Structure-Activity Relationship Studies of this compound Analogs

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of this compound and its analogs influences their biological activity. These studies are crucial for designing new compounds with enhanced or specific effects.

Research has shown that modifications to the this compound structure can significantly impact its biological properties. For example, the introduction of methyl branches can confer antimicrobial activity. researchgate.net Studies on methyl-branched this compound derivatives have demonstrated their effectiveness against a range of bacteria and fungi. researchgate.net

The chain length and the presence of functional groups are also critical determinants of activity. For instance, in the context of insect repellency, medium-chain fatty acids, including this compound, have shown repellent activity against various arthropods. researchgate.net SAR studies on a series of fatty acids revealed that those with chain lengths from C10 to C13 often exhibit the highest biting deterrence. researchgate.net

Furthermore, the position and type of substituent can lead to diverse pharmacological effects. Studies on 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic, have explored how structural modifications influence its activity. acs.org Similarly, for imidazolidinone derivatives of this compound investigated for androgen receptor antagonism, the length of the aliphatic side chain is critical, with optimal activity observed for chains with 3-5 methylene groups. vulcanchem.com

Transcriptional profiling of branched carboxylic acids, including 2-methylthis compound, has been used to assess biological similarity and predict potential toxicity. cefic-lri.org These studies indicate that the size of the alkyl substituent at the alpha position of the carboxylic acid is a key factor in eliciting a specific transcriptional profile, providing a basis for read-across in toxicological assessments. cefic-lri.org

Biotransformation of this compound and its Esters

The biotransformation of this compound and its esters leverages biological processes to synthesize valuable derivatives, offering an environmentally conscious alternative to conventional chemical methods. This approach utilizes the specificity of enzymes and microbial pathways to achieve targeted chemical modifications.

Conversion to Azelaic Acid by Microbial Biocatalysts (e.g., Candida tropicalis)

The microbial conversion of this compound is a significant pathway for producing azelaic acid, a dicarboxylic acid with broad industrial applications. The yeast Candida tropicalis is a key biocatalyst in this process, employing its native ω-oxidation pathway to transform fatty acids. In this pathway, the terminal methyl group of this compound undergoes hydroxylation, which is then oxidized to an aldehyde and subsequently to a carboxylic acid, ultimately forming azelaic acid.

Production of ω-Hydroxythis compound and α,ω-Nonanedioic Acid by Biocatalytic Systems

Biocatalytic systems are pivotal in the synthesis of ω-hydroxythis compound and α,ω-nonanedioic acid (azelaic acid) from this compound. This transformation is primarily mediated by ω-hydroxylase enzymes, which selectively hydroxylate the terminal carbon atom of fatty acids.

A study employing a recombinant Escherichia coli strain expressing a cytochrome P450 monooxygenase from Bacillus subtilis demonstrated the successful bioconversion of this compound. This engineered system was capable of producing both ω-hydroxythis compound and subsequently α,ω-nonanedioic acid. The research highlighted the system's productivity for various dicarboxylic acids as detailed in the table below.

| Substrate (Fatty Acid) | Product (α,ω-Dicarboxylic Acid) | Productivity (g L⁻¹ h⁻¹) |

| This compound | α,ω-Nonanedioic Acid (Azelaic Acid) | 0.23 |

| Decanoic Acid | α,ω-Decanedioic Acid (Sebacic Acid) | 0.29 |

| Dodecanoic Acid | α,ω-Dodecanedioic Acid | 0.17 |

| Data sourced from a study on whole-cell biotransformation for the production of α,ω-dicarboxylic acids. |

Engineered Microorganisms for this compound Derivatives Production (e.g., Escherichia coli, Corynebacterium glutamicum)

Metabolic engineering of microorganisms such as Escherichia coli and Corynebacterium glutamicum has enabled the tailored production of this compound and its derivatives. By genetically modifying these bacteria, specific metabolic pathways can be introduced or enhanced to synthesize target compounds.

Engineered E. coli is frequently used as a microbial factory. By introducing genes for specific enzymes like fatty acid synthases and thioesterases, the organism's metabolism can be redirected to produce fatty acids of desired chain lengths. For example, the overexpression of plant-derived thioesterases with a preference for medium-chain fatty acids can increase the cellular production of this compound.

Corynebacterium glutamicum, another important industrial microorganism, has also been successfully engineered for the production of odd-chain fatty acids, including this compound. Genetic modifications typically involve engineering the fatty acid synthase (FAS) complex and introducing specific thioesterases to control the termination of fatty acid chain elongation. These engineered strains not only produce this compound but also serve as a platform for its subsequent conversion into other high-value chemicals.

Enzymatic Polymerization of Hydroxy Fatty Acids with this compound

Enzymatic polymerization provides a sustainable and highly selective route for synthesizing polyesters. In this context, this compound can be utilized as a chain-terminating agent, which allows for the control of the polymer's molecular weight.

The polymerization of hydroxy fatty acids, such as 16-hydroxyhexadecanoic acid, can be effectively catalyzed by lipases. When this compound is included in the reaction mixture, it acts as a capping agent for the growing polyester (B1180765) chains. This prevents the formation of very high molecular weight polymers and instead yields oligomers or polymers with a more defined and lower molecular weight. The ratio between the hydroxy fatty acid and this compound is a crucial factor in determining the degree of polymerization and, consequently, the physical properties of the resulting polyester. This enzymatic method facilitates polyester synthesis under mild reaction conditions, circumventing the need for the harsh chemicals and high temperatures typical of conventional polymerization processes.

Analytical and Research Methodologies

Extraction and Sample Preparation Techniques for Nonanoic Acid Analysis

Effective sample preparation is a critical first step for the reliable analysis of this compound, aiming to isolate it from complex matrices, concentrate it, and remove interfering substances. The choice of technique depends on the sample matrix, the concentration of the analyte, and the subsequent analytical method.

Commonly employed methods include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning this compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent like n-heptane. LLE is widely used due to its simplicity and applicability in many laboratories. walshmedicalmedia.comnih.gov It is effective for extracting fatty acids from samples like commercial herbicides prior to derivatization and GC analysis. nih.gov

Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique that offers advantages over LLE, including reduced solvent consumption, better reproducibility, and higher recoveries. acs.org Various sorbents can be used to trap this compound from a liquid sample. For instance, anion-exchange resins like Dowex 1-X8 and Amberlyst A-26 have been successfully used to extract organic acids, including this compound, from beer. agraria.com.br In the analysis of perfluorinated acids like perfluorothis compound (PFNA) in water, weak anion exchange (WAX) cartridges are often employed. oelcheck.com A specialized form, fluorous solid-phase extraction (F-SPE), utilizes fluorous-fluorous interactions for the selective extraction of perfluorochemicals. archbronconeumol.org